GDC-0927, chemically known as (S)-2-(4-(2-(3-(fluoromethyl)azetidin-1-yl)ethoxy)phenyl)-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol, is a synthetic, non-steroidal, orally bioavailable compound that functions as a selective estrogen receptor degrader (SERD). [, , ] It is classified as a next-generation endocrine therapy agent due to its potent antagonistic activity against estrogen receptor alpha (ERα), a key driver in the progression of estrogen receptor-positive (ER+) breast cancers. [, , , ] GDC-0927 has garnered significant attention in scientific research due to its unique mechanism of action, superior drug-like properties compared to earlier SERDs, and potential for combating endocrine resistance in ER+ breast cancer. [, , , ]
GDC-0927 is derived from a class of compounds known as selective estrogen receptor degraders. These compounds are designed to selectively target and degrade the estrogen receptor, a key player in the development and progression of certain breast cancers. The development of GDC-0927 involved extensive medicinal chemistry efforts to enhance its efficacy and pharmacokinetic properties compared to earlier compounds like GDC-0810 .
The synthesis of GDC-0927 involves a multi-step process that includes regioselective modifications to create a complex molecular structure. Key steps include:
The molecular structure of GDC-0927 features a complex arrangement that includes an azetidine ring and various substituents that enhance its binding affinity for the estrogen receptor. The specific structural formula includes functional groups that facilitate its action as a selective estrogen receptor degrader.
Key data points include:
GDC-0927 undergoes several key chemical reactions during its synthesis and metabolic processing:
GDC-0927 acts by binding to the estrogen receptor and promoting its degradation through proteasomal pathways. This mechanism effectively reduces the levels of active estrogen receptors within cancer cells, leading to decreased cell proliferation and tumor growth.
Key aspects include:
GDC-0927 exhibits several notable physical properties:
Chemically, GDC-0927 demonstrates:
GDC-0927 is primarily being investigated for its application in treating estrogen receptor-positive breast cancer. Its development reflects a growing trend towards targeted therapies that specifically degrade disease-related proteins rather than merely blocking their action.
Potential applications include:
GDC-0927 (SRN-927/RG6047), with the chemical name (2S)-2-(4-{2-[3-(Fluoromethyl)-1-azetidinyl]ethoxy}phenyl)-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol, is a non-steroidal selective estrogen receptor degrader (SERD). Its molecular formula is C₂₈H₂₈FNO₄ (molecular weight: 461.52 g/mol) and CAS registry number 1642297-01-5 [1] [4]. The compound features a chromene core substituted with two phenolic hydroxyl groups (C-6 and C-3′) and a fluoromethyl azetidine side chain connected via an ethoxy linker [3]. Stereochemistry is critical for activity: The (S)-configuration at the chromene C-2 position enables optimal binding to the estrogen receptor α (ERα) ligand-binding domain (LBD), as confirmed by X-ray crystallography (PDB ID: 6PFM) [3]. The inactive (R)-isomer exhibits >100-fold reduced potency in ERα degradation assays [2].
Table 1: Key Structural Features of GDC-0927
Feature | Description |
---|---|
Core Scaffold | Bis-phenol chromene |
Stereogenic Center | C-2 (S-configuration) |
Key Pharmacophores | C-6/C-7 phenolic OH, fluoromethyl azetidine side chain |
CAS Number | 1642297-01-5 |
SMILES Notation | OC1=CC=C2C(C(C)=C(C3=CC=CC(O)=C3)C@HO2)=C1 |
GDC-0927 is a light-yellow solid with moderate solubility in organic solvents but limited aqueous solubility. It is highly soluble in DMSO (83.33 mg/mL, 180.56 mM), which is the recommended solvent for in vitro studies [1] [4]. Its calculated cLogP is ~4.5, indicating moderate lipophilicity conducive to cell membrane penetration. Stability studies show the compound remains intact for >2 years when stored at -20°C as a solid powder. In solution, it is stable for 6 months at -80°C but degrades faster at higher temperatures due to susceptibility to oxidative and glucuronidation pathways [1] [5]. The phenolic groups contribute to its instability and high clearance in vivo, a limitation addressed in backup compounds like C-8 hydroxychromene analogs [3].
Table 2: Physicochemical Properties of GDC-0927
Parameter | Value |
---|---|
Molecular Weight | 461.52 g/mol |
Solubility (DMSO) | 83.33 mg/mL |
Estimated logP | 4.5 |
Solid Stability | >2 years at -20°C |
Solution Stability | 6 months at -80°C (DMSO) |
pKa (Phenolic OH) | ~10 (estimated) |
The SAR of GDC-0927 highlights the significance of three structural regions for ERα antagonism and degradation:
Table 3: SAR Analysis of Key Structural Modifications
Modification | ERα Degradation Efficacy | MCF-7 IC₅₀ | Rationale |
---|---|---|---|
Fluoromethyl azetidine (17ha) | 97% | 0.1 nM | Optimal H12 displacement |
Methyl pyrrolidine (5) | 91% | 0.3 nM | Inefficient H12 interaction |
Monophenol + azetidine (20c) | 98% | <0.5 nM | Fluoromethyl azetidine mitigates phenol loss |
(R)-isomer of 17h | <10% | >10 nM | Steric clash with Met421 |
GDC-0927 belongs to the "basic side chain" SERD class, contrasting with "acrylic acid" SERDs (e.g., GDC-0810, elacestrant):
Fulvestrant, the first-generation SERD, employs a steroidal backbone with long alkyl chain, limiting oral bioavailability [9].
Side Chain Mechanics:
Acrylic acid SERDs (e.g., GDC-0810) form salt bridges with Arg394, but show reduced efficacy against Y537S/D538G ERα mutants compared to GDC-0927 [2] [9].
Binding Mode:
Table 4: Structural and Functional Comparison of Clinical-Stage SERDs
SERD | Core Scaffold | Side Chain | Key Structural Advantage |
---|---|---|---|
GDC-0927 | Bis-phenol chromene | Fluoromethyl azetidine | Enhanced H12 displacement; oral bioavailability |
Fulvestrant | Steroidal | Long alkyl thiol | Irreversible ERα downregulation; injectable only |
Elacestrant | Indene | Acrylic acid | Activity in brain metastases; mutant ESR1 target |
Giredestrant | Tetrahydroisoquinoline | Bicyclic amine | High selectivity; CNS penetration |
Article includes all mentioned compounds: GDC-0927, Fulvestrant, Elacestrant, Giredestrant, GDC-0810.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7